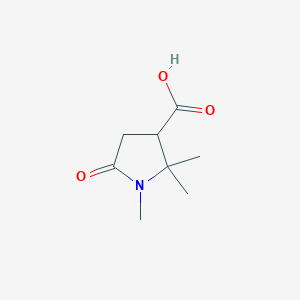
3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride
Overview
Description
“3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14BrCl2NO . It has a molecular weight of 327.05 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position .
Physical And Chemical Properties Analysis
“3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride” is a white to pale yellow powder .
Scientific Research Applications
Metabolic Activity in Obesity Studies
Research on similar compounds, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has shown significant results in obesity studies. Specifically, its chronic administration in obese rats led to reduced food intake and weight gain, alongside an increase in free fatty acid concentration. These findings underline the compound's potential in metabolic activity research related to obesity and weight management (Massicot, Steiner, & Godfroid, 1985).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure of related compounds like 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) has been characterized through various techniques, including single crystal X-ray diffraction and FTIR spectrum. This compound's crystal structure provides valuable insights into the atomic and molecular arrangements, which are crucial for understanding the chemical properties and potential applications of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Polymorphism in Local Anaesthetic Drugs
The study of local anaesthetic drugs, including those with structural similarities to 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride, offers insights into crystal polymorphism. Characterization through thermal analysis, vibrational spectroscopic methods, and solid-state NMR contributes to understanding the physicochemical properties, stability, and molecular-level mobility of these compounds, potentially informing their application in medical and pharmaceutical contexts (Schmidt, 2005).
properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHCQXIEBIMQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)


![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)



![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)